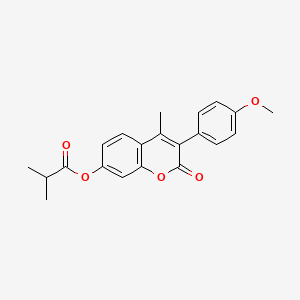![molecular formula C13H11ClN4S B6507945 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893912-43-1](/img/structure/B6507945.png)
1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CESPP) is a synthetic compound that has been investigated for its potential use in various scientific research applications. It has a unique chemical structure and shows promising pharmacological properties in vitro. The purpose of
科学研究应用
1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential use in various scientific research applications. It has been used as a model compound to study the structure-activity relationship of pyrazolopyrimidine derivatives. It has also been used to investigate the pharmacological properties of pyrazolopyrimidine derivatives and their potential therapeutic applications. Additionally, this compound has been investigated for its potential use as an inhibitor of enzymes involved in the metabolism of drugs, as well as for its potential use as an anti-inflammatory agent.
作用机制
The exact mechanism of action of 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is not yet fully understood. However, it is believed to act on several targets, including the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the biosynthesis of prostaglandins, which are signaling molecules that play an important role in inflammation and other physiological processes. It is believed that this compound binds to COX-2 and inhibits its activity, which leads to reduced prostaglandin production and thus reduced inflammation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in vitro. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to have anti-inflammatory effects. Additionally, it has been shown to inhibit the growth of various types of cancer cells in vitro.
实验室实验的优点和局限性
1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has several advantages for use in lab experiments. It is a convenient and efficient method of synthesizing the compound, and it has a unique chemical structure that can be used to study the structure-activity relationship of pyrazolopyrimidine derivatives. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to have anti-inflammatory effects. However, there are some limitations to the use of this compound in lab experiments. For example, it has not yet been tested in vivo, so its effects in humans are not yet known. Additionally, it has not been tested in combination with other drugs, so its effects when used in combination with other drugs are not known.
未来方向
There are several potential future directions for the use of 1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine. It could be tested in vivo to determine its effects in humans. Additionally, it could be tested in combination with other drugs to determine its effects when used in combination with other drugs. Additionally, it could be used to develop new drugs or to improve existing drugs. Finally, it could be used to investigate the structure-activity relationship of pyrazolopyrimidine derivatives.
合成方法
1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be synthesized using a method called the Biginelli reaction. This method involves the condensation of three molecules: an aldehyde, an acid, and an urea derivative. The aldehyde and acid react in the presence of an acid catalyst to form an intermediate, which then reacts with the urea derivative to form the desired product. The Biginelli reaction is a convenient and efficient method for synthesizing this compound, and it has been used in numerous studies.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLVWBSIHRPHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate](/img/structure/B6507889.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)



![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![2-[(2-hydroxyethyl)amino]-1-[5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6507957.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6507965.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B6507967.png)
![3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507973.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B6507977.png)